BC12-4

PDE7 inhibition Immunomodulation Target selectivity

BC12-4 (CAS 94212-33-6) is a barbituric acid derivative engineered to inhibit IL-2 secretion without PDE7 engagement, making it an essential negative control for dissecting PDE7-dependent vs. PDE7-independent pathways in T lymphocytes. Unlike parent compound BC12, BC12-4 eliminates PDE7 off-target effects, ensuring clean data in IL-2 suppression assays. Use BC12-4 to benchmark novel IL-2 inhibitors, construct SAR panels, or investigate anti-inflammatory mechanisms in Jurkat T cells. Do not substitute with BC12—only BC12-4 guarantees PDE7‑free IL‑2 inhibition.

Molecular Formula C74H153N5O7
Molecular Weight 1225.0 g/mol
Cat. No. B10855719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC12-4
Molecular FormulaC74H153N5O7
Molecular Weight1225.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CN(CCN1CCN(CC1)CCOCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCOCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O
InChIInChI=1S/C74H153N5O7/c1-6-11-16-21-26-31-36-41-46-70(80)65-77(58-62-86-64-60-79(68-73(83)49-44-39-34-29-24-19-14-9-4)69-74(84)50-45-40-35-30-25-20-15-10-5)56-55-75-51-53-76(54-52-75)57-61-85-63-59-78(66-71(81)47-42-37-32-27-22-17-12-7-2)67-72(82)48-43-38-33-28-23-18-13-8-3/h70-74,80-84H,6-69H2,1-5H3
InChIKeyQZHJDCDIFKCBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BC12-4 Procurement Guide: Baseline Overview of a Selective Immunomodulatory Barbituric Acid Derivative


BC12-4 (CAS 94212-33-6) is a barbituric acid derivative characterized as a potent inhibitor of interleukin-2 (IL-2) secretion, with immunomodulatory activity . Chemically, it is 1-phenyl-5-cinnamylidenepyrimidine-2,4,6(1H,3H,5H)-trione, possessing a molecular formula of C₁₉H₁₄N₂O₃ and a molecular weight of 318.33 g/mol . This compound is a structural analog of BC12, identified from a phosphodiesterase 7 (PDE7) inhibitor high-throughput screen, but critically, BC12-4 lacks PDE7 inhibitory activity while retaining the ability to suppress IL-2 induction in T lymphocytes [1].

BC12-4 Substitution Risks: Why In-Class PDE7 or IL-2 Inhibitors Are Not Interchangeable


Substituting BC12-4 with its parent compound BC12 or other IL-2 pathway inhibitors is scientifically unsound due to a critical divergence in target engagement. While BC12 was identified as a PDE7 inhibitor, BC12-4 is a selective structural analog engineered to lack PDE7 inhibitory activity [1]. This distinction is paramount: BC12 exerts dual actions (PDE7 inhibition and IL-2 suppression), whereas BC12-4 acts as a negative control for PDE7 inhibition, isolating the IL-2 suppression mechanism [1]. Consequently, using BC12 in experiments designed to probe PDE7-independent pathways would confound results. Conversely, substituting BC12-4 with a non-selective PDE7 inhibitor would introduce off-target PDE7 modulation, compromising data integrity. This fundamental mechanistic difference precludes generic substitution and mandates compound-specific procurement based on the experimental question.

BC12-4 Comparative Performance Data: Head-to-Head Evidence for Scientific Selection


BC12-4 Lacks PDE7 Inhibitory Activity: A Decisive Differentiator from BC12

BC12-4 is explicitly characterized as a structural analog of BC12 that lacks PDE7 inhibitory activity, whereas BC12 is a potent PDE7 inhibitor [1]. This provides a clear mechanistic distinction between the two compounds, establishing BC12-4 as a crucial tool for isolating PDE7-independent effects.

PDE7 inhibition Immunomodulation Target selectivity

BC12-4 Retains IL-2 Suppressive Activity Comparable to BC12 in Jurkat T Cells

Despite lacking PDE7 inhibition, BC12-4 retains the ability to prevent IL-2 induction, demonstrating a similar biological activity to BC12 in suppressing IL-2 secretion [1]. This indicates that the IL-2 suppression is independent of PDE7 inhibition.

IL-2 inhibition T cell activation Cytokine secretion

BC12-4 Exhibits Potent Immunomodulatory Activity in T Lymphocytes

Both BC12 and BC12-4 demonstrate potent immunomodulatory activity, inhibiting the inflammatory response in Jurkat T cells [1]. This activity is not due to a loss of cell signaling, suggesting a targeted mechanism.

Immunomodulation T lymphocytes Anti-inflammatory

BC12-4 Application Scenarios: Where Its Specific Profile Provides a Scientific Advantage


Mechanistic Dissection of PDE7-Independent IL-2 Suppression

Utilize BC12-4 as a critical negative control alongside BC12 to delineate PDE7-dependent versus PDE7-independent pathways in T cell activation and IL-2 regulation. As established in Section 3, BC12-4's lack of PDE7 inhibition [1] isolates IL-2 suppression, enabling clean interpretation of transcriptional and signaling events.

Immunomodulation Studies in Jurkat T Cell Inflammatory Models

Employ BC12-4 to investigate anti-inflammatory mechanisms in Jurkat T cells. Its demonstrated ability to inhibit IL-2 secretion and the broader inflammatory response [1] makes it a valuable tool for studying T lymphocyte-mediated inflammation without the confounding variable of PDE7 modulation.

Comparative SAR Studies of Barbituric Acid Derivatives

Include BC12-4 in structure-activity relationship (SAR) panels of barbituric acid-based compounds. Its unique profile—retaining IL-2 inhibition while lacking PDE7 activity [1]—provides a key data point for understanding the structural determinants of PDE7 engagement and IL-2 suppression.

In Vitro Screening for Novel Immunotherapeutics Targeting IL-2

Use BC12-4 as a reference compound in high-throughput screens for novel IL-2 inhibitors. Its well-defined activity profile (potent IL-2 inhibition without PDE7 activity) [1] serves as a benchmark for assessing the potency and selectivity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BC12-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.